molecular formula C19H34O2 B035030 2-tetradec-9-ynoxyoxane CAS No. 19754-59-7

2-tetradec-9-ynoxyoxane

Cat. No.: B035030
CAS No.: 19754-59-7
M. Wt: 294.5 g/mol
InChI Key: XVYMXOGWTFACKK-UHFFFAOYSA-N
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Description

2-Tetradec-9-ynoxyoxane is a synthetic organic compound characterized by an oxane (tetrahydropyran) ring substituted at the 2-position with a tetradec-9-ynoxy group. The oxane ring is a six-membered oxygen-containing heterocycle, while the substituent consists of a 14-carbon alkyl chain featuring a terminal triple bond at the 9th position.

Properties

CAS No.

19754-59-7

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

2-tetradec-9-ynoxyoxane

InChI

InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h19H,2-4,7-18H2,1H3

InChI Key

XVYMXOGWTFACKK-UHFFFAOYSA-N

SMILES

CCCCC#CCCCCCCCCOC1CCCCO1

Canonical SMILES

CCCCC#CCCCCCCCCOC1CCCCO1

Other CAS No.

19754-59-7

Synonyms

Tetrahydro-2-(9-tetradecynyloxy)-2H-pyran

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

    Substitution: Nucleophiles such as sodium azide (NaN3) or organolithium reagents are often used.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alkenes or alkanes.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- involves its interaction with specific molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug development . Additionally, the compound’s ability to undergo oxidation and reduction reactions makes it a versatile intermediate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The Derwent Drug File Thesaurus (–7) lists numerous cyclic ethers and oxygen-containing heterocycles, enabling a structural comparison with 2-tetradec-9-ynoxyoxane. Key differentiating factors include ring size, oxygen atom count, and substituent properties. Below is a detailed analysis:

Ring Size and Oxygen Content

  • Trioxacyclopentadecane (C₁₅ cyclic ether with three oxygen atoms): A 15-membered macrocyclic triether. Larger ring size reduces ring strain compared to oxane, enhancing thermal stability but limiting solubility in polar solvents .
  • Trioxane (C₃O₃): A six-membered ring with three oxygen atoms. Its compact structure and high oxygen content increase polarity, making it useful as a solvent or formaldehyde precursor, unlike the hydrophobic this compound .
  • Oxane (tetrahydropyran): The base structure of this compound. Unsubstituted oxane is highly polar and volatile, whereas the tetradec-9-ynoxy substituent drastically alters its hydrophobicity and phase behavior .

Substituent Characteristics

  • Trioxsalen (C₁₄H₁₂O₃): A psoralen derivative with methoxy groups. Unlike this compound, trioxsalen’s aromaticity and conjugated system enable UV-induced crosslinking, a property critical in dermatological treatments .
  • Tripalmitin (C₅₁H₉₈O₆): A triglyceride with palmitic acid chains. While both compounds feature long alkyl chains, tripalmitin’s ester linkages and lack of cyclic structure result in distinct metabolic pathways and applications in lipid-based drug delivery .
  • Tetraphosphonium chloride (e.g., tetraphenylphosphonium chloride): A quaternary phosphonium salt. Its ionic nature and phenyl groups contrast sharply with the neutral, aliphatic this compound, highlighting differences in solubility and biological activity .

Functional Group Reactivity

The triple bond in the tetradec-9-ynoxy group offers sites for catalytic hydrogenation or click chemistry, a feature absent in saturated analogs like trioxacyclotetracosane (C₂₄ cyclic triether). This reactivity could position this compound as a versatile intermediate in organic synthesis .

Data Tables: Structural and Functional Comparison

Compound Name Ring Size Oxygen Atoms Substituent Type Key Properties/Applications Reference
This compound 6 1 Tetradec-9-ynoxy (C14 alkyne) Hydrophobic, reactive triple bond N/A
Trioxacyclopentadecane 15 3 None (macrocyclic triether) High thermal stability
Trioxane 6 3 None Polar solvent, formaldehyde source
Trioxsalen Fused aromatic 3 Methoxy groups UV-activated crosslinker
Tripalmitin N/A 6 (ester) Palmitic acid chains Lipid carrier, energy storage

Research Findings and Limitations

While the provided evidence catalogs structural analogs, detailed experimental data (e.g., melting points, solubility, bioactivity) for this compound are absent. Comparative insights are extrapolated from general principles of organic chemistry and the roles of analogous compounds. For instance:

  • Macrocyclic triethers like trioxacyclotetracosane exhibit ionophoric properties, suggesting that this compound’s alkyl chain might instead favor micelle formation in solution .
  • The triple bond’s reactivity aligns with applications seen in tetrodotoxin (a neurotoxin with unsaturated bonds), though the latter’s biological activity is unrelated .

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